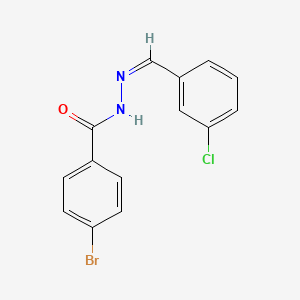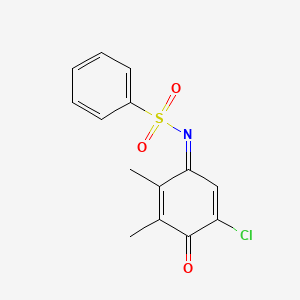![molecular formula C14H18N4OS B5910580 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5910580.png)
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]propanehydrazide is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide or a similar methylating agent.
Formation of the Hydrazide: The methylated pyrazole is reacted with hydrazine to form the corresponding hydrazide.
Condensation with Thiophene Aldehyde: Finally, the hydrazide is condensed with 3-methylthiophene-2-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the hydrazide moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, under reflux conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this interaction include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanehydrazide
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanehydrazide
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]propanehydrazide stands out due to its unique combination of a pyrazole ring and a thiophene ring
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-6-7-20-13(9)8-15-18-14(19)5-4-12-10(2)16-17-11(12)3/h6-8H,4-5H2,1-3H3,(H,16,17)(H,18,19)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMFUWJDFZQCX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC(=O)CCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-(4-bromo-5-methylthiophen-2-yl)methylideneamino]urea](/img/structure/B5910497.png)
![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one](/img/structure/B5910526.png)
![(Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B5910527.png)
![(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine](/img/structure/B5910532.png)
![2-[(2-Methylphenyl)amino]-N'-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B5910535.png)
![N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B5910547.png)
![N'-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
